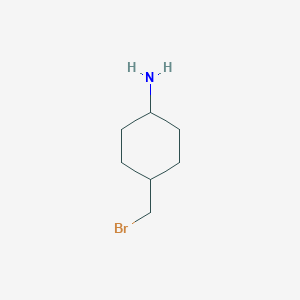
trans-4-(Bromomethyl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-(Bromometil)ciclohexilamina: es un compuesto orgánico caracterizado por un anillo de ciclohexano sustituido con un grupo bromometilo en la posición 4 y un grupo amino
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La preparación de trans-4-(bromometil)ciclohexilamina generalmente implica la bromación de trans-4-metilciclohexilamina. La reacción se lleva a cabo utilizando bromo o N-bromosuccinimida (NBS) como agente bromante en presencia de un iniciador radical como azobisisobutirnitrilo (AIBN) en condiciones controladas para asegurar la bromación selectiva en la posición 4.
Métodos de Producción Industrial: Los métodos de producción industrial para trans-4-(bromometil)ciclohexilamina no están bien documentados en la literatura. El proceso probablemente implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener mayores rendimientos y garantizar la pureza del producto final mediante técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones: Trans-4-(bromometil)ciclohexilamina experimenta varias reacciones químicas, que incluyen:
Sustitución Nucleofílica: El grupo bromometilo puede ser sustituido por nucleófilos como aminas, tioles o alcóxidos, lo que lleva a la formación de nuevos enlaces carbono-nitrógeno, carbono-azufre o carbono-oxígeno.
Reacciones de Eliminación: En condiciones básicas, el compuesto puede sufrir reacciones de eliminación para formar alquenos.
Oxidación y Reducción: El grupo amino puede oxidarse para formar iminas o reducirse para formar aminas secundarias.
Reactivos y Condiciones Comunes:
Sustitución Nucleofílica: Reactivos como azida de sodio, tiolato de potasio o alcóxido de sodio en solventes apróticos polares como dimetilsulfóxido (DMSO) o acetonitrilo.
Reacciones de Eliminación: Bases fuertes como tert-butóxido de potasio en solventes como tetrahidrofurano (THF).
Oxidación y Reducción: Agentes oxidantes como el periodato de sodio o agentes reductores como el hidruro de aluminio y litio (LiAlH4).
Productos Principales:
Sustitución Nucleofílica: Formación de ciclohexilaminas sustituidas.
Reacciones de Eliminación: Formación de ciclohexenos.
Oxidación y Reducción: Formación de iminas o aminas secundarias.
Aplicaciones Científicas De Investigación
Trans-4-(bromometil)ciclohexilamina tiene varias aplicaciones de investigación científica:
Síntesis Orgánica: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Química Medicinal: Posible precursor para el desarrollo de compuestos farmacéuticos.
Ciencia de Materiales: Se utiliza en la preparación de polímeros y otros materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de trans-4-(bromometil)ciclohexilamina involucra su reactividad debido a la presencia de los grupos bromometilo y amino. El grupo bromometilo es un buen grupo saliente, lo que hace que el compuesto sea reactivo hacia los nucleófilos. El grupo amino puede participar en enlaces de hidrógeno y actuar como nucleófilo en varias reacciones.
Comparación Con Compuestos Similares
Compuestos Similares:
Trans-4-metilciclohexilamina: Carece del grupo bromometilo, lo que lo hace menos reactivo en reacciones de sustitución nucleofílica.
Trans-4-clorometilciclohexilamina: Estructura similar pero con un átomo de cloro en lugar de bromo, lo que lleva a diferentes reactividades y condiciones de reacción.
Singularidad: Trans-4-(bromometil)ciclohexilamina es única debido a la presencia del grupo bromometilo, que aumenta su reactividad en reacciones de sustitución nucleofílica en comparación con sus análogos con diferentes sustituyentes halógenos.
Propiedades
IUPAC Name |
4-(bromomethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHQOISFLAQXGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CBr)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
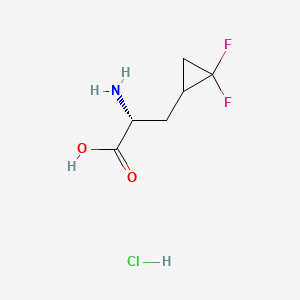
![[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate](/img/structure/B12287314.png)
![(3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluo](/img/structure/B12287320.png)
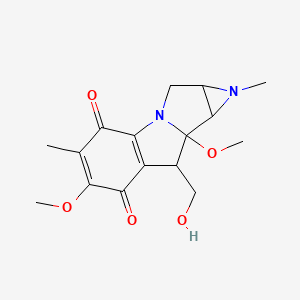

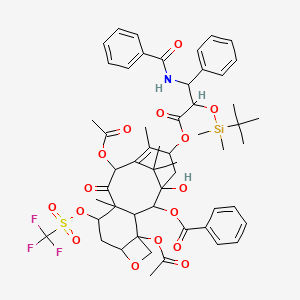
![3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)

![tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)
![(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one](/img/structure/B12287351.png)
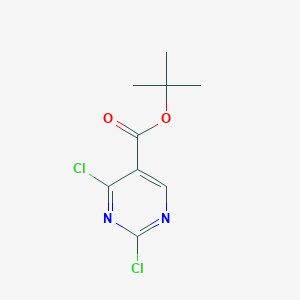
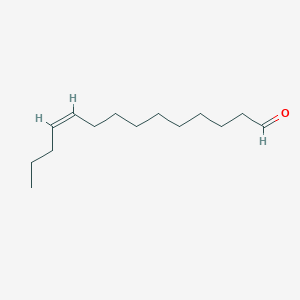
![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)

